N,N'-propane-1,3-diylbis[2-(4-nitrophenyl)acetamide]
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Overview
Description
2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE is a complex organic compound characterized by the presence of nitrophenyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE typically involves multiple steps, starting with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then subjected to further reactions to introduce the acetamide and propyl groups. Common reagents used in these steps include acetic anhydride, ammonium chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like zinc and ammonium chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Cyclization: Partial reductive cyclization can form hydroxamic acids, while complete reduction yields anilines that cyclize to form lactams.
Common Reagents and Conditions
Common reagents used in these reactions include zinc, ammonium chloride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include anilines, lactams, and hydroxamic acids, which are valuable intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and other complex molecules.
Biology: Investigated for its potential antimicrobial properties and as a precursor for enzyme inhibitors.
Medicine: Explored for its potential use in developing anticancer agents and other therapeutic compounds.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in different applications .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Shares the nitrophenyl group but lacks the acetamide and propyl groups.
2-Nitrophenylacetic acid: Similar structure but with different functional groups and reactivity.
N-(4-Nitrophenyl)acetamide: Contains the nitrophenyl and acetamide groups but lacks the propyl chain.
Uniqueness
2-(4-NITROPHENYL)-N~1~-(3-{[2-(4-NITROPHENYL)ACETYL]AMINO}PROPYL)ACETAMIDE is unique due to its combination of nitrophenyl, acetamide, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N4O6 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[3-[[2-(4-nitrophenyl)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C19H20N4O6/c24-18(12-14-2-6-16(7-3-14)22(26)27)20-10-1-11-21-19(25)13-15-4-8-17(9-5-15)23(28)29/h2-9H,1,10-13H2,(H,20,24)(H,21,25) |
InChI Key |
RUCUOHDSPIPEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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